molecular formula C17H18Cl2O4 B4953110 1,2-dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene

Cat. No.: B4953110
M. Wt: 357.2 g/mol
InChI Key: BWNLTMARUWWXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and a propoxy group attached to a benzene ring, which is further substituted with a 2,6-dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dichlorobenzene and 2,6-dimethoxyphenol.

    Formation of Propoxy Intermediate: The 2,6-dimethoxyphenol is reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to form the 3-(2,6-dimethoxyphenoxy)propoxy intermediate.

    Coupling Reaction: The intermediate is then coupled with 1,2-dichlorobenzene in the presence of a suitable catalyst, such as a palladium-based catalyst, under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dechlorinated or partially reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated or partially reduced products.

    Substitution: New derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

1,2-Dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.

Comparison with Similar Compounds

    1,2-Dichloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]benzene: Similar structure but with different substitution pattern on the benzene ring.

    1,2-Dichloro-3-[3-(2,4-dimethoxyphenoxy)propoxy]benzene: Similar structure but with different substitution pattern on the phenoxy group.

    1,2-Dichloro-3-[3-(2,6-dimethoxyphenoxy)ethoxy]benzene: Similar structure but with different alkoxy chain length.

Uniqueness: 1,2-Dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of both chlorine and dimethoxyphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2-dichloro-3-[3-(2,6-dimethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4/c1-20-14-8-4-9-15(21-2)17(14)23-11-5-10-22-13-7-3-6-12(18)16(13)19/h3-4,6-9H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNLTMARUWWXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.